molecular formula C13H19FN4O B2879900 1-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidin-3-ol CAS No. 2034431-40-6

1-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidin-3-ol

Cat. No. B2879900
CAS RN: 2034431-40-6
M. Wt: 266.32
InChI Key: LSOATENFQGNILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidin-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to possess unique biochemical and physiological properties that make it a promising candidate for the development of new drugs.

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

1-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidin-3-ol and its derivatives have been studied in the context of corrosion inhibition. Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of piperidine derivatives on iron, using quantum chemical calculations and molecular dynamics simulations. This research contributes to understanding the effectiveness of these compounds in protecting metal surfaces, particularly iron, from corrosion (Kaya et al., 2016).

Synthesis of Potent Inhibitors

The compound has been utilized in the synthesis of potent deoxycytidine kinase (dCK) inhibitors, as described by Zhang et al. (2009). Their work demonstrates a practical synthesis method for a key intermediate in creating new classes of dCK inhibitors, potentially useful in medical research (Zhang et al., 2009).

Antimycobacterial Spiro-Piperidin-4-ones

Kumar et al. (2008) have developed spiro-piperidin-4-ones through 1,3-dipolar cycloaddition, showing in vitro and in vivo activity against Mycobacterium tuberculosis. This discovery points to the potential of such compounds in treating tuberculosis and related bacterial infections (Kumar et al., 2008).

Quinolone Antibacterials

Laborde et al. (1993) studied quinolone antibacterials, focusing on the synthesis and biological activity of compounds with piperidine and pyrrolidine structures. Their research enhances understanding of antibacterial potency and DNA-gyrase inhibition, contributing to the development of more effective antibiotics (Laborde et al., 1993).

Cancer Research and Antitumor Activity

Naito et al. (2005) synthesized and evaluated novel pyrimidinyl pyrazole derivatives, including compounds related to 1-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidin-3-ol, for their antitumor activity. This research contributes significantly to cancer therapy by exploring new avenues for developing effective anticancer drugs (Naito et al., 2005).

Antidepressant Potential

Vacher et al. (1999) explored the antidepressant potential of certain derivatives of the compound, demonstrating potent 5-HT1A receptor agonist activity. Their research sheds light on new possibilities for treating depression and related mental health disorders (Vacher et al., 1999).

properties

IUPAC Name

1-(5-fluoro-4-pyrrolidin-1-ylpyrimidin-2-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN4O/c14-11-8-15-13(18-7-3-4-10(19)9-18)16-12(11)17-5-1-2-6-17/h8,10,19H,1-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOATENFQGNILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2F)N3CCCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidin-3-ol

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